molecular formula C13H13N5O2 B1200396 8-anilino-1,3-dimethyl-7H-purine-2,6-dione CAS No. 61034-15-9

8-anilino-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B1200396
CAS RN: 61034-15-9
M. Wt: 271.27 g/mol
InChI Key: RXCJTNUAETXUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-anilino-1,3-dimethyl-7H-purine-2,6-dione is an oxopurine.

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research has highlighted the potential of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione derivatives in the field of psychotropic medication. One study focused on the creation of new derivatives of this compound, examining their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives displayed notable antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013). Another study also investigated similar compounds, focusing on their structural relationship to receptor affinity, particularly towards the serotonin 5-HT1A receptor, highlighting their antagonistic activity (Żmudzki et al., 2015).

Synthesis of New Derivatives and Structural Studies

Several studies have been conducted on the synthesis of new derivatives of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione. For instance, Hesek and Rybár (1994) explored the creation of new thiadiazepino-purine ring systems, contributing to the structural diversity of this chemical class (Hesek & Rybár, 1994). Gobouri (2020) synthesized new purineselenyl and thiadiazolyl derivatives, providing insights into the structure and potential applications of these compounds (Gobouri, 2020).

Analysis of Molecular Interactions and Impurities

Research has also focused on the analysis of intermolecular interactions in derivatives of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione. Shukla et al. (2020) conducted a detailed study on the interactions present in a xanthine derivative, which could be relevant for the design of new materials (Shukla et al., 2020). In a separate study, the identification of impurities in 8-chlorotheophylline, a related compound, was achieved using high-performance liquid chromatography, enhancing understanding of the purity and quality of these materials (Desai et al., 2011).

Synthesis and Study of Mixed Ligand-Metal Complexes

Shaker (2011) presented a study on the synthesis and analysis of mixed ligand-metal complexes of 1,3-dimethyl-7H-purine-2,6-dione, expanding the scope of applications for these compounds in the field of coordination chemistry (Shaker, 2011).

properties

IUPAC Name

8-anilino-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCJTNUAETXUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327499
Record name NSC661161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-anilino-1,3-dimethyl-7H-purine-2,6-dione

CAS RN

61034-15-9
Record name NSC661161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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